
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid
Descripción general
Descripción
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid, also known as CEEBCA, is a highly functionalized carboxylic acid that has a wide range of applications in the chemical and pharmaceutical industries. It is a versatile compound that can be used in the synthesis of a variety of other compounds, including drugs, pesticides, and other materials. CEEBCA also has potential applications in the fields of biochemistry and physiology, as it has been found to possess a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of a variety of other compounds, including drugs, pesticides, and other materials. This compound has also been used in the synthesis of a variety of organic catalysts, which can be used in a variety of organic synthesis processes. Furthermore, this compound has been used in the synthesis of a variety of organic solvents, which can be used in a variety of organic synthesis processes.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid is not fully understood. However, it is believed that this compound acts as a proton donor, which can facilitate the transfer of protons from one molecule to another. This proton transfer can then lead to a variety of different reactions, depending on the nature of the molecules involved.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have a number of anti-inflammatory and analgesic effects, as well as anti-cancer effects. It has also been found to have a number of neuroprotective effects, as well as immunomodulatory effects. Furthermore, this compound has been found to have a number of antioxidant effects, as well as anti-fungal and anti-bacterial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, which makes it ideal for use in a variety of lab experiments. Furthermore, this compound is highly functionalized, which makes it ideal for use in a variety of organic synthesis processes. However, this compound is also relatively unstable, which can make it difficult to use in some lab experiments.
Direcciones Futuras
There are a number of potential future directions for further research into 5-Chloro-3-ethyl-1-benzofuran-2-carboxylic acid. One potential direction is to further investigate the biochemical and physiological effects of this compound, as well as its potential applications in the fields of biochemistry and physiology. Another potential direction is to further investigate the mechanism of action of this compound, as well as its potential applications in the synthesis of other compounds. Additionally, further research into the advantages and limitations of this compound for lab experiments could be beneficial. Finally, further research into the potential future applications of this compound could be beneficial.
Propiedades
IUPAC Name |
5-chloro-3-ethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-2-7-8-5-6(12)3-4-9(8)15-10(7)11(13)14/h3-5H,2H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXKAUQQZIKXBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


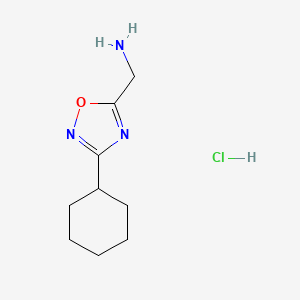
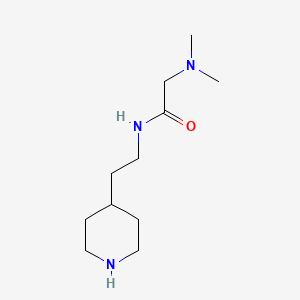
![1-[3-(Benzyloxy)-3-oxo-2-propylpropyl]cyclopentane-1-carboxylic acid](/img/structure/B3033793.png)

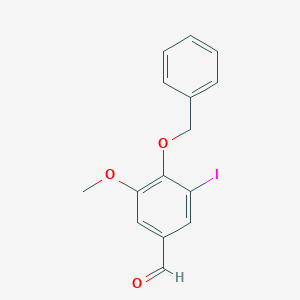
![Bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3033798.png)
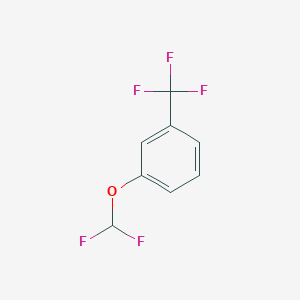
![3-Chloro-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-4-pyridazinecarbonitrile](/img/structure/B3033801.png)
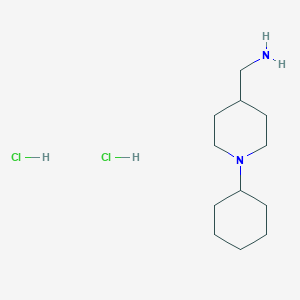
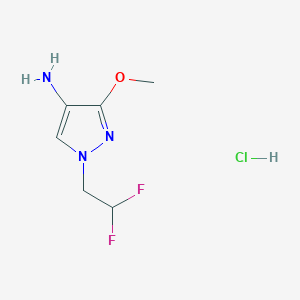
![dodecahydro-3H,7bH-2a,5,5b,7a,10,10b-hexaazacyclopenta[hi]aceanthrylene](/img/structure/B3033809.png)
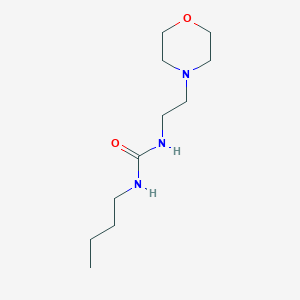
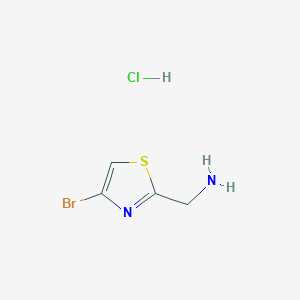
![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)
